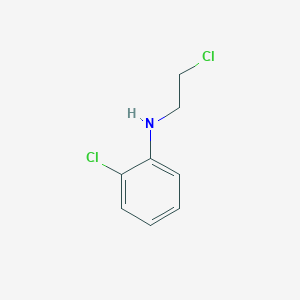

2-Chloro-N-(2-chloroethyl)aniline

Description

Contextualization within N-Chloroethylaniline Chemical Systems

The N-Chloroethylaniline family of compounds is defined by the presence of an N-(2-chloroethyl) group attached to an aniline (B41778) core. This functional group imparts significant reactivity, primarily as an alkylating agent, due to the electrophilic nature of the carbon atom bonded to the chlorine. This reactivity is the basis for their use as intermediates in the synthesis of more complex molecules.

For instance, N-Ethyl-N-(2-chloroethyl)aniline is a known precursor to several cationic azo dyes. wikipedia.org The synthesis of these dyes involves the reaction of the chloroethyl group with a tertiary amine or pyridine, followed by an azo coupling reaction. wikipedia.org Similarly, other derivatives like N-Butyl-N-(2-chloroethyl)aniline are synthesized via the alkylation of aniline and are noted for their utility as intermediates in the production of dyes and pharmaceuticals. ontosight.ainih.gov The parent compound of this family, N-(2-chloroethyl)aniline, is also utilized in the manufacturing of dyes, pigments, and pharmaceuticals. ontosight.ai

The introduction of a chlorine atom onto the aniline ring at the 2-position, as seen in 2-Chloro-N-(2-chloroethyl)aniline, would be expected to modulate the chemical properties of the molecule compared to its unchlorinated counterpart, N-(2-chloroethyl)aniline. The electron-withdrawing nature of the chlorine substituent would decrease the basicity of the aniline nitrogen and influence the reactivity of the aromatic ring in electrophilic substitution reactions. The precursor for such a compound would likely be 2-chloroaniline (B154045), a chemical intermediate itself used in the polymer, rubber, pharmaceutical, and dye industries. chemicalbook.com

Table 2: Comparative Data of Related Aniline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features/Uses |

|---|---|---|---|

| 2-Chloroaniline | C₆H₆ClN | 127.57 | Intermediate for dyestuffs, pigments, specialty chemicals. chemicalbook.com |

| N-(2-chloroethyl)aniline | C₈H₁₀ClN | 155.63 | Used in production of dyes, pigments, pharmaceuticals. ontosight.ai |

| N-Ethyl-N-(2-chloroethyl)aniline | C₁₀H₁₄ClN | 183.68 | Alkylating agent; precursor to cationic azo dyes. wikipedia.org |

| N-Butyl-N-(2-chloroethyl)aniline | C₁₂H₁₈ClN | 211.73 | Intermediate for dyes and pharmaceuticals. ontosight.ainih.gov |

Overview of Academic Research Trajectories for the Chemical Compound

Specific academic research focusing exclusively on this compound is limited. However, research trajectories can be inferred from studies on structurally analogous compounds. The primary areas of investigation for N-chloroethylanilines revolve around their synthetic utility and biological activity.

Synthetic Applications: Research would likely explore the use of this compound as a synthetic intermediate. A common synthetic pathway for related compounds involves the alkylation of an aniline derivative. ontosight.ai For example, N-Butyl-N-(2-chloroethyl)aniline can be synthesized by reacting aniline with 1,2-dichloroethane. ontosight.ai A plausible synthesis for the title compound would therefore involve the reaction of 2-chloroaniline with an appropriate chloroethylating agent. Further research would likely investigate its utility in creating more complex molecules, such as dyes or novel heterocyclic systems, leveraging the reactivity of both the chloroethyl group and the chlorinated benzene (B151609) ring. The synthesis of various N-substituted chloroacetamide derivatives from different amines has been explored for their potential as bioactive agents, indicating a general interest in this class of reactive intermediates. ijpsr.info

Biological and Pharmaceutical Research: The N-(2-chloroethyl) moiety is a key feature of nitrogen mustards, a class of alkylating agents used in chemotherapy. wikipedia.org For example, Melphalan, a medication used to treat multiple myeloma and other cancers, incorporates a 4-[bis(2-chloroethyl)amino]phenyl group. wikipedia.org Given this precedent, a significant research trajectory for this compound would be the investigation of its biological activity. Studies on similar anilines have noted their potential toxicity and carcinogenic properties, which necessitates careful handling and investigation. ontosight.aiontosight.ai Research would focus on its interactions with biological macromolecules to understand its potential as a cytotoxic agent or as a lead compound for new therapeutic agents. The synthesis of specifically labeled analogues, such as the tritiated version of NN-di-(2-chloroethyl)aniline, has been undertaken to study the mechanisms of related compounds, a path that could be followed for this compound as well. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

64086-71-1 |

|---|---|

Molecular Formula |

C8H9Cl2N |

Molecular Weight |

190.07 g/mol |

IUPAC Name |

2-chloro-N-(2-chloroethyl)aniline |

InChI |

InChI=1S/C8H9Cl2N/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6H2 |

InChI Key |

GRVAJKVUKREBRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N 2 Chloroethyl Aniline

Strategies for N-Alkylation in the Synthesis of the Chemical Compound

N-alkylation strategies focus on the formation of the C-N bond between the aniline (B41778) nitrogen and the 2-chloroethyl group. This can be accomplished through several distinct pathways, each with its own set of reagents and reaction conditions.

Alkylation with Haloethylating Agents

A direct and common method for the synthesis of N-(2-chloroethyl)anilines involves the reaction of an aniline with a suitable haloethylating agent. In the context of 2-Chloro-N-(2-chloroethyl)aniline, this typically involves a two-step sequence starting from 2-chloroaniline (B154045).

The initial step is the reaction of 2-chloroaniline with 2-chloroethanol. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed. The resulting intermediate, N-(2-hydroxyethyl)-2-chloroaniline, is then subjected to a chlorination reaction to replace the hydroxyl group with a chlorine atom, yielding the final product. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.

A similar approach involves the reaction of the aniline with ethylene oxide to form the N-(2-hydroxyethyl) intermediate, which is subsequently chlorinated. This method avoids the direct use of 2-chloroethanol.

| Reagent 1 | Reagent 2 | Intermediate | Chlorinating Agent | Product | Typical Yield (%) |

| 2-Chloroaniline | 2-Chloroethanol | N-(2-hydroxyethyl)-2-chloroaniline | Thionyl chloride | This compound | 70-85 |

| 2-Chloroaniline | Ethylene Oxide | N-(2-hydroxyethyl)-2-chloroaniline | Phosphorus pentachloride | This compound | 65-80 |

Reductive Amination Approaches for N-(2-chloroethyl)aniline Formation

Reductive amination offers an alternative route for the formation of the N-(2-chloroethyl) group. This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this would conceptually involve the reaction of 2-chloroaniline with 2-chloroacetaldehyde. The resulting imine is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). However, the instability of 2-chloroacetaldehyde can be a practical challenge. To circumvent this, a more stable precursor, such as 2-chloroacetaldehyde dimethyl acetal, can be used, which generates the aldehyde under acidic conditions.

The selection of the reducing agent is crucial to avoid undesired side reactions. Sodium cyanoborohydride is often favored as it is a milder reducing agent that selectively reduces the imine in the presence of the carbonyl group.

| Amine | Carbonyl Source | Reducing Agent | Product | Typical Yield (%) |

| 2-Chloroaniline | 2-Chloroacetaldehyde | Sodium borohydride | This compound | 50-65 |

| 2-Chloroaniline | 2-Chloroacetaldehyde dimethyl acetal | Sodium cyanoborohydride | This compound | 60-75 |

N-Acylation and Subsequent Reduction Routes to the Chemical Compound

A multi-step approach involving N-acylation followed by reduction provides another synthetic pathway. This method begins with the acylation of 2-chloroaniline with chloroacetyl chloride in the presence of a base, such as pyridine or triethylamine, to form the amide intermediate, N-(2-chloroacetyl)-2-chloroaniline.

The subsequent and critical step is the reduction of the amide carbonyl group to a methylene (B1212753) group. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice for this reduction, effectively converting the amide to the desired secondary amine. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), can also be employed for this purpose. Careful control of the reaction conditions is necessary to ensure the selective reduction of the amide without affecting the chloro substituents.

| Amine | Acylating Agent | Intermediate | Reducing Agent | Product | Typical Yield (%) |

| 2-Chloroaniline | Chloroacetyl chloride | N-(2-chloroacetyl)-2-chloroaniline | Lithium aluminum hydride | This compound | 75-90 |

| 2-Chloroaniline | Chloroacetyl chloride | N-(2-chloroacetyl)-2-chloroaniline | Borane-tetrahydrofuran complex | This compound | 70-85 |

Regioselective Aromatic Halogenation Strategies for the Chemical Compound

An alternative synthetic philosophy involves introducing the chloro substituent onto the aromatic ring as a later step in the synthesis, after the N-(2-chloroethyl) side chain has been established. This approach relies on the directing effects of the substituents already present on the aniline ring to achieve the desired regioselectivity.

Directed Ortho-Chlorination of N-(2-chloroethyl)aniline Precursors

This strategy begins with the synthesis of a suitable N-(2-chloroethyl)aniline precursor, such as N-(2-chloroethyl)aniline itself. The subsequent step is the regioselective chlorination of the aromatic ring at the ortho position. The amino group is a strong ortho-, para-director in electrophilic aromatic substitution reactions. To achieve selective ortho-chlorination, specific reagents and conditions are often necessary to control the regioselectivity and prevent the formation of the para-isomer and polychlorinated products.

Various methods for the ortho-chlorination of anilines have been developed. These can include the use of specific chlorinating agents in combination with catalysts or directing groups. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a catalyst can promote ortho-chlorination. Another approach involves the use of a bulky protecting group on the nitrogen atom to sterically hinder the para position and favor substitution at the ortho positions.

| Substrate | Chlorinating Agent | Catalyst/Conditions | Product | Regioselectivity (ortho:para) |

| N-(2-chloroethyl)aniline | N-Chlorosuccinimide | Zeolite H-beta | This compound | Varies with catalyst |

| N-acetyl-N-(2-chloroethyl)aniline | Sulfuryl chloride | Lewis acid catalyst | This compound (after deprotection) | Good to excellent |

Synthesis via Pre-functionalized 2-Chloroaniline Derivatives

This approach involves starting with a commercially available or readily synthesized 2-chloroaniline derivative that already contains a functional group that can be converted into the N-(2-chloroethyl) side chain. For example, one could start with 2-chloroaniline and introduce the side chain through alkylation with a reagent that already contains the two-carbon chloroethyl fragment.

A direct method would be the reaction of 2-chloroaniline with 1-bromo-2-chloroethane. In this reaction, the more reactive bromine atom would be displaced by the aniline nitrogen, directly forming this compound. This reaction is typically carried out in the presence of a base to scavenge the hydrobromic acid produced.

Another potential route could involve the reaction of 2-chloroaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. However, this reaction is more likely to lead to the formation of 1-(2-chlorophenyl)piperazine through a double N-alkylation and cyclization, rather than the desired acyclic product. environmentclearance.nic.ingoogle.com

| Starting Material | Reagent | Base | Product |

| 2-Chloroaniline | 1-Bromo-2-chloroethane | Sodium carbonate | This compound |

| 2-Chloroaniline | Bis(2-chloroethyl)amine hydrochloride | Sodium hydroxide | 1-(2-Chlorophenyl)piperazine |

Optimization of Reaction Conditions and Yields in the Synthesis of the Chemical Compound

Solvent Effects on Reaction Efficiency and Selectivity

The selection of a solvent is critical in the synthesis of halogenated N-alkylanilines, as it can profoundly affect reaction rates and selectivity by influencing the solubility of reactants and stabilizing intermediates. While specific studies on this compound are not extensively detailed in publicly available literature, general principles from related aniline reactions provide a framework for optimization.

The formation of the N-(2-chloroethyl) group, often achieved by reacting the corresponding aniline with a chloroethylating agent, and the chlorination of the aniline ring are two key transformations where solvent choice is paramount. For instance, in electrophilic chlorination reactions of N-phenylaniline derivatives, polar aprotic solvents like dimethylformamide (DMF) can enhance ortho-selectivity by stabilizing the reaction intermediate . In contrast, less polar solvents such as dichloromethane are also commonly used .

Kinetic studies on analogous reactions, such as the reaction of benzenesulphonyl chloride with anilines, have demonstrated that solvent composition significantly impacts reaction rates. In these studies, rates were observed to decrease in methanol-ethyl acetate mixtures but increase with a higher water content in methanol-water mixtures, highlighting the complex role of solvent polarity and proticity researchgate.net. The choice of solvent can also dictate the energy barrier of the reaction; the activation enthalpy for the reaction between p-toluenesulfonyl bromide and aniline has been shown to be significantly lower in aprotic solvents compared to protic ones researchgate.net.

Table 1: Potential Solvent Effects on the Synthesis of this compound

| Solvent Type | Example Solvent | Potential Effect on Efficiency | Potential Effect on Selectivity | Rationale |

|---|---|---|---|---|

| Polar Aprotic | Dimethylformamide (DMF) | May increase reaction rate. | Can enhance ortho-selectivity during ring chlorination. | Stabilizes charged intermediates and transition states. |

| Non-Polar Aprotic | Dichloromethane (DCM) | Commonly used, provides good solubility for organic reactants. | May lead to a different mixture of positional isomers compared to polar solvents. | Minimizes solvent-reactant interactions. |

| Polar Protic | Methanol, Ethanol | Can participate in hydrogen bonding, potentially slowing N-alkylation steps. | May influence the reactivity of both the amine and the chlorinating agent. | Solvates reactants and can act as a nucleophile or proton source. |

Catalysis in the Formation of this compound

Catalysis is fundamental to achieving efficient and selective synthesis of this compound. Catalysts can be employed in both the chlorination of the aromatic ring and the formation of the N-alkyl bond.

Ring Chlorination: The introduction of a chlorine atom onto the aniline ring is an electrophilic aromatic substitution reaction. This step is typically catalyzed by Lewis acids. Iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are preferred catalysts that activate the chlorinating agent (e.g., sulfuryl chloride or chlorine gas), facilitating the substitution at the ortho position relative to the amino group googleapis.com. To prevent over-chlorination, the reaction temperature is generally maintained between 0°C and ambient temperature googleapis.com.

N-Alkylation: The formation of the N-(2-chloroethyl) bond can be approached in several ways. A common industrial method involves the reaction of a precursor like N-(2-hydroxyethyl)-2-chloroaniline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride google.comgoogle.com. While this is a stoichiometric reaction, modern catalytic methods offer more elegant alternatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly versatile for forming C-N bonds under relatively mild conditions . Similarly, copper-catalyzed Ullmann condensations represent a classical approach . More recently, iron-catalyzed reactions have emerged as a cost-effective and environmentally favorable option for similar aminative difunctionalization of alkenes amazonaws.com.

Table 2: Catalytic Systems Potentially Applicable to the Synthesis of this compound

| Reaction Step | Catalyst Type | Example Catalyst | Function | Key Considerations |

|---|---|---|---|---|

| Ring Chlorination | Lewis Acid | Iron(III) chloride (FeCl₃) googleapis.com | Activates the chlorinating agent for electrophilic attack. | Catalyst must be anhydrous; temperature control is crucial to avoid byproducts. googleapis.com |

| Ring Chlorination | Lewis Acid | Aluminum chloride (AlCl₃) googleapis.com | Similar to FeCl₃, promotes electrophilic substitution. | Highly reactive and moisture-sensitive. |

| N-Alkylation (C-N Coupling) | Palladium-based | Pd(PPh₃)₂Cl₂ | Catalyzes cross-coupling between an aryl halide and an amine. | Requires specific ligands and careful control of conditions. |

| N-Alkylation (C-N Coupling) | Copper-based | Copper/Bisphosphine Complex | Used in Ullmann-type condensation reactions. | Often requires higher temperatures than palladium systems. |

Process Intensification Techniques for Scalable Synthesis

For the large-scale and industrial production of this compound, process intensification techniques offer significant advantages over traditional batch processing. These modern methodologies aim to improve reaction efficiency, safety, and environmental footprint.

Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor provides superior control over reaction parameters such as temperature, pressure, and mixing. This leads to better heat and mass transfer, which is particularly important for exothermic reactions like chlorination. The reduced reactor volume at any given time enhances safety. Flow chemistry can also enable the telescoping of multiple reaction steps, reducing the need for intermediate isolation and purification unito.it.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. This technique can reduce reaction times from hours to minutes, potentially improving throughput and reducing energy consumption.

Ultrasound and Hydrodynamic Cavitation: The use of ultrasound (sonochemistry) or hydrodynamic cavitation can enhance reaction rates by creating localized hot spots and promoting mass transfer through acoustic cavitation. These techniques are effective in overcoming the limitations of multiphase systems and can lead to higher yields and shorter reaction times unito.it.

Table 3: Comparison of Synthesis Techniques for Scalability

| Technique | Description | Advantages for Scalable Synthesis | Potential Challenges |

|---|---|---|---|

| Traditional Batch Processing | Reactants are loaded into a large vessel and the reaction proceeds over time. | Well-established and understood technology. | Poor heat transfer, potential for thermal runaways, batch-to-batch variability, longer reaction times. |

| Continuous Flow Synthesis unito.it | Reactants are continuously pumped through a reactor where they mix and react. | Excellent process control, enhanced safety, consistent product quality, easy scalability, potential for automation. | Higher initial capital investment, potential for channel clogging. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture directly and rapidly. | Significant reduction in reaction time, improved yields, cleaner reactions. | Scalability can be challenging; requires specialized equipment. |

Chemical Reactivity and Transformation Pathways of 2 Chloro N 2 Chloroethyl Aniline

Nucleophilic Substitution Reactions Involving the 2-Chloroethyl Moiety

The 2-chloroethyl group attached to the nitrogen atom is a key center for nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to attack by nucleophiles. sydney.edu.au These reactions are fundamental to the functionalization of the molecule.

A significant reaction pathway for compounds containing an N-(2-chloroethyl) group is intramolecular cyclization. The nitrogen atom, acting as an internal nucleophile, can attack the electrophilic carbon of the chloroethyl side chain. This process leads to the displacement of the chloride ion and the formation of a highly reactive three-membered heterocyclic intermediate, an aziridinium (B1262131) ion.

This cyclization is a classic example of neighboring group participation, where the nitrogen's lone pair of electrons facilitates the departure of the leaving group. The resulting aziridinium cation is highly strained and electrophilic, readily reacting with external nucleophiles. This pathway is a common mechanistic feature for nitrogen mustards and is crucial for their alkylating properties. While specific studies on the cyclization of 2-Chloro-N-(2-chloroethyl)aniline are not extensively detailed in available literature, this pathway is inferred from the well-established reactivity of analogous N-(2-chloroethyl)amine compounds. wikipedia.orgontosight.ai In related systems, such as the palladium-catalyzed reactions of 2-chloro-N-(2-vinyl)aniline, intramolecular cyclization is a key step in the synthesis of complex heterocyclic structures like indoles, carbazoles, and dibenzazepines, demonstrating the propensity of this structural motif to undergo ring-forming reactions. nih.govhuji.ac.ilnih.gov

The chloroethyl moiety serves as an effective alkylating agent, capable of reacting with a wide range of external nucleophiles. wikipedia.org This intermolecular substitution can proceed either through direct Sₙ2 attack by a nucleophile on the primary carbon or, more commonly, via the aforementioned aziridinium intermediate. The latter mechanism involves the formation of the aziridinium ion, which is then attacked by the external nucleophile, leading to ring-opening and the formation of a new covalent bond.

This reactivity allows for the introduction of various functional groups onto the ethyl side chain, making this compound a versatile intermediate for chemical synthesis. For example, analogous compounds are used as precursors for dyes. wikipedia.org

| Nucleophile | Resulting Functional Group | Product Type |

|---|---|---|

| Hydroxide (OH⁻) | -CH₂CH₂OH | Alcohol |

| Alkoxide (RO⁻) | -CH₂CH₂OR | Ether |

| Ammonia (NH₃) | -CH₂CH₂NH₂ | Primary Amine |

| Tertiary Amine (R₃N) | -CH₂CH₂N⁺R₃ | Quaternary Ammonium Salt |

| Thiolate (RS⁻) | -CH₂CH₂SR | Thioether |

| Cyanide (CN⁻) | -CH₂CH₂CN | Nitrile |

The mechanism of nucleophilic substitution on the 2-chloroethyl group is heavily influenced by the presence of the adjacent nitrogen atom. While a direct, one-step Sₙ2 reaction is possible, the pathway involving neighboring group participation is often favored.

Mechanism of Neighboring Group Participation:

Intramolecular Attack: The lone pair of electrons on the aniline (B41778) nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride leaving group.

Aziridinium Ion Formation: A strained, three-membered aziridinium cation is formed as a reactive intermediate.

Nucleophilic Ring-Opening: An external nucleophile attacks one of the carbon atoms of the aziridinium ring, causing it to open and form the final substituted product.

This pathway is generally faster than a comparable direct Sₙ2 reaction because the intramolecular attack is entropically favored. The stability of the leaving group is a crucial factor; in this case, chloride is a good leaving group, facilitating the reaction. sydney.edu.au Kinetic studies on similar allylic systems with a 2-chloro substituent have shown that such substituents can influence reaction rates and support an Sₙ2 mechanism with a relatively tight transition state. koreascience.kr

Electrophilic Aromatic Substitution Reactions on the Aniline Ring of the Chemical Compound

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The rate and regioselectivity (the position of substitution) of these reactions are governed by the electronic effects of the substituents already present on the ring: the chloro group and the N-(2-chloroethyl)amino group. lumenlearning.comunizin.org

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org For aniline derivatives, nitration presents challenges. The basic nitrogen atom can be protonated by the strong acid medium, forming an anilinium ion. byjus.comyoutube.com This protonated group is strongly deactivating and a meta-director, which can lead to a mixture of products and slower reaction rates. byjus.comlibretexts.org However, studies on similar tertiary aromatic amines, such as N,N-di-(2-haloalkyl)-p-toluidine, have demonstrated that direct nitration to form ortho-mononitrated products is achievable under controlled conditions, for instance, by using nitric acid in an acetic acid medium. google.com

Halogenation: The introduction of a halogen (e.g., –Cl or –Br) onto the aromatic ring typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate the halogen molecule (Cl₂ or Br₂), making it a stronger electrophile. masterorganicchemistry.commasterorganicchemistry.com Given that the aniline ring is activated by the amino group, halogenation might proceed even under milder conditions without a catalyst. masterorganicchemistry.com Aniline itself reacts readily with bromine water to give the 2,4,6-tribromoaniline (B120722) precipitate, illustrating the high reactivity of the activated ring. byjus.com

The position of electrophilic attack on the benzene ring is determined by the interplay of the two existing substituents. lumenlearning.comlibretexts.org

N-(2-chloroethyl) Group: This alkylamino group is an activating group . The lone pair of electrons on the nitrogen atom can be donated to the benzene ring through resonance, increasing the electron density of the ring and making it more nucleophilic. byjus.com This increased electron density is most pronounced at the ortho and para positions relative to the nitrogen. Therefore, the N-(2-chloroethyl) group is an ortho-, para-director . byjus.compressbooks.pub

Chloro Group: The chlorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho-, para-director because its lone pairs can participate in resonance, which stabilizes the carbocation intermediate when attack occurs at the ortho and para positions. unizin.orgpressbooks.pub

When both an activating and a deactivating group are present, the powerful activating group typically controls the position of substitution. In this compound, the strongly activating N-(2-chloroethyl)amino group dominates the directing effects. It directs incoming electrophiles to the ortho and para positions relative to itself (C4 and C6). The C2 position is already substituted.

Attack at C4 (para to the amino group): This position is highly favored.

Attack at C6 (ortho to the amino group): This position is electronically favorable but may be subject to steric hindrance from the adjacent large chloro group at C2. libretexts.org

Therefore, electrophilic aromatic substitution on this compound is expected to yield the 4-substituted product as the major isomer.

| Substituent | Position | Reactivity Effect | Directing Effect | Primary Influence |

|---|---|---|---|---|

| -NHCH₂CH₂Cl | 1 | Activating | Ortho, Para | Dominant |

| -Cl | 2 | Deactivating | Ortho, Para | Secondary |

Oxidation and Reduction Chemistry of the Aniline and Chloroethyl Functional Groups

Oxidation Chemistry

The aniline functional group is particularly susceptible to oxidation due to the electron-rich nature of the aromatic ring and the lone pair of electrons on the nitrogen atom. The presence of the activating amino group makes the molecule reactive towards various oxidizing agents.

The oxidation of chlorinated anilines has been studied using metal oxides such as manganese oxides (birnessite, pyrolusite) and iron oxide. acs.org The reactivity of these oxides follows the order: birnessite > pyrolusite > iron oxide. acs.org Birnessite has been shown to completely remove chloroanilines from solution in a short time frame, while pyrolusite and iron oxide are less efficient. acs.org The oxidation process is pH-dependent, with maximum activity observed at pH 4.0. acs.org The reaction proceeds via a free-radical mechanism, leading to oxidative coupling products. acs.org For chloroanilines, identified products include chloroazobenzene and chlorohydroxydiphenylamine dimers, suggesting both head-to-head and head-to-tail coupling of the initially formed chloroanilino radicals. acs.org

Radiation chemical oxidation studies using pulse radiolysis show that hydroxyl radicals (•OH) react with chloroanilines at a high rate. libretexts.org The reaction can proceed through two main pathways: direct hydrogen abstraction from the amino group to form an anilino radical, or addition of the hydroxyl radical to the aromatic ring to form an OH adduct. libretexts.org These OH adducts can subsequently dehydrate to yield anilino radicals. libretexts.org Photodegradation studies similarly propose that the reaction of 2-chloroaniline (B154045) with hydroxyl radicals leads to an HO•-adduct, which can then transform into an anilinium radical cation. chemistrysteps.com

In biological systems, aromatic amines like 2-chloroaniline can be oxidized by cytochrome P450 enzymes in the liver, kidney, and lungs to form hydroxylated derivatives. thieme-connect.de

Direct nitration of anilines is often problematic as the strong oxidizing conditions can lead to the destruction of the aromatic ring. chemicalbook.com The amino group is a strong activator, making electrophilic aromatic substitution reactions rapid but difficult to control. chemicalbook.comyoutube.com

The N-(2-chloroethyl) group is generally more resistant to oxidation compared to the aniline moiety. However, oxidative dealkylation of tertiary amines is a known reaction, which could potentially occur under strong oxidizing conditions. acs.org

Reduction Chemistry

The reduction chemistry of this compound primarily involves two sites: the chloro substituents and, in precursor synthesis, a nitro group.

The aniline group itself is the reduced form of a nitro group. The synthesis of chloroanilines often involves the reduction of a corresponding nitrochlorobenzene. google.com Standard methods for this transformation include using metals in acidic media, such as iron or tin with hydrochloric acid, or catalytic hydrogenation with H₂ gas over a palladium catalyst. google.comwikipedia.org The choice of method can depend on the presence of other functional groups on the molecule. wikipedia.org

The chloro substituents on both the aromatic ring and the ethyl side chain can undergo reductive dehalogenation. The carbon-chlorine bond in the chloroethyl group can be reduced to a carbon-hydrogen bond. Electrochemical hydrodehalogenation has been shown to be an effective method for reducing unactivated alkyl chlorides, such as (2-chloroethyl)benzene, to the corresponding alkane. This process can achieve high yield and Faradaic efficiency. Catalytic hydrogenation can also be used for dehalogenation. For instance, a process for preparing 2-chloroanilines involves the selective replacement of a bromine atom with hydrogen using a supported noble metal catalyst like palladium on carbon (Pd/C) with hydrogen gas. This indicates that under specific catalytic conditions, halogen removal is feasible.

It is important to note that the reactivity of the different functional groups is interdependent. For example, during the synthesis of the drug Melphalan, which contains a bis(2-chloroethyl)amino phenyl group, a nitro group on the aromatic ring is reduced via catalytic hydrogenation without affecting the chloroethyl groups, demonstrating the selectivity that can be achieved by choosing appropriate reaction conditions.

Advanced Spectroscopic and Analytical Investigations of 2 Chloro N 2 Chloroethyl Aniline

Detailed Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in 2-Chloro-N-(2-chloroethyl)aniline.

FT-IR Spectroscopy: The FT-IR spectrum of analogous compounds like poly(2-chloroaniline) reveals characteristic absorption bands. researchgate.net For instance, the C=N stretching in quinoid groups is observed around 1588 cm⁻¹. researchgate.net In related aniline (B41778) derivatives, N-H stretching vibrations are typically found in the range of 3300-3500 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-N stretching vibration for aromatic amines is usually observed between 1250 and 1360 cm⁻¹. The C-Cl stretching vibrations for aryl chlorides appear in the 1000-1100 cm⁻¹ region. The alkyl C-H stretching of the chloroethyl group would be expected in the 2850-2960 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, key Raman shifts would include the aromatic ring breathing modes and the C-Cl stretching vibrations.

Table 1: Predicted FT-IR and Raman Bands for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch | 3300-3500 | 3300-3500 |

| Aromatic C-H Stretch | >3000 | >3000 |

| Alkyl C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-N Stretch (Aromatic) | 1250-1360 | 1250-1360 |

| C-Cl Stretch (Aryl) | 1000-1100 | 1000-1100 |

| C-Cl Stretch (Alkyl) | 650-850 | 650-850 |

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformational details of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the N-H proton, and the methylene (B1212753) protons of the chloroethyl group. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. chemicalbook.comyoutube.com The N-H proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The two methylene groups of the chloroethyl chain will show characteristic triplet or multiplet patterns due to coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The aromatic carbons will have signals in the range of 110-150 ppm. chemicalbook.com The carbon atom attached to the chlorine on the benzene ring will be shifted downfield. The two carbon atoms of the chloroethyl group will appear in the aliphatic region (typically 30-50 ppm), with the carbon directly bonded to the chlorine atom being more deshielded.

Conformational Analysis: The conformation of the N-(2-chloroethyl) group relative to the aniline ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov These studies can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 | 115 - 145 |

| N-H Proton | Variable (broad) | - |

| -CH₂-N- | ~3.5 | ~45 |

| -CH₂-Cl | ~3.7 | ~40 |

| C-Cl (Aromatic) | - | ~125 |

| C-N (Aromatic) | - | ~145 |

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which aids in its structural confirmation.

Fragmentation Analysis: Upon electron ionization, the molecule will lose an electron to form a molecular ion (M⁺). The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for N-alkylanilines include cleavage of the C-N bond and fragmentation of the alkyl chain. For this compound, the loss of a chlorine atom or the chloroethyl group is expected.

Isotopic Patterns: A key feature in the mass spectrum of this compound is the isotopic pattern due to the presence of two chlorine atoms. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. ucalgary.cawhitman.edu This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak for a molecule containing one chlorine atom. For a molecule with two chlorine atoms, such as this compound, the mass spectrum will exhibit a distinctive pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks. libretexts.orgwhitman.edu The relative intensities of these peaks can be used to confirm the number of chlorine atoms in a given ion. researchgate.net

Table 3: Expected Isotopic Peaks in the Mass Spectrum of this compound

| Ion | m/z | Relative Intensity |

| [M]⁺ (with two ³⁵Cl) | Base Peak | 100% |

| [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) | M+2 | ~65% |

| [M+4]⁺ (with two ³⁷Cl) | M+4 | ~10% |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and transitions within the this compound molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of aniline and its derivatives typically shows two main absorption bands in the ultraviolet region. mdpi.com These correspond to π → π* transitions within the benzene ring. The position and intensity of these bands are influenced by the substituents on the ring and the nitrogen atom. The chlorine atom and the N-(2-chloroethyl) group will cause shifts in the absorption maxima compared to unsubstituted aniline.

Fluorescence Spectroscopy: Many aniline derivatives are fluorescent, and their emission properties are sensitive to the molecular structure and the surrounding environment. nih.govresearchgate.net The fluorescence of aniline derivatives generally occurs from the lowest excited singlet state. The presence of the chlorine atom, being a heavy atom, may lead to some quenching of the fluorescence through enhanced intersystem crossing. The fluorescence quantum yield and lifetime can provide further information about the excited-state dynamics of the molecule. researchgate.net The nitro group is known to be a fluorescence quencher. researchgate.net

Solid-State Structural Analysis by X-ray Crystallography for Intermolecular Interactions and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Advanced Chromatographic-Mass Spectrometric Methodologies for Purity and Trace Analysis (e.g., HILIC-MS)

Advanced chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of this compound and for detecting it at trace levels in various matrices.

Purity Analysis: High-performance liquid chromatography (HPLC), particularly in reverse-phase mode, is a standard method for determining the purity of organic compounds. By coupling HPLC with a mass spectrometer (LC-MS), it is possible to not only separate impurities but also to identify them based on their mass-to-charge ratio and fragmentation patterns.

Trace Analysis: For the detection of trace amounts of this compound, more sensitive techniques are required. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) is a powerful approach for analyzing polar compounds that are not well-retained in reverse-phase chromatography. nih.govuva.nl This method offers high selectivity and sensitivity, allowing for quantification at very low concentrations. nih.gov However, it has been noted that LC-MS/MS may not be suitable for ortho-chloroaniline derivatives due to lower ion yields compared to meta- and para-substituted counterparts. tandfonline.comtandfonline.comresearchgate.net Selective extraction methods can also be employed to pre-concentrate the analyte from complex samples before analysis. acs.org

Theoretical and Computational Chemistry Studies of 2 Chloro N 2 Chloroethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For 2-Chloro-N-(2-chloroethyl)aniline, DFT calculations would provide crucial insights into its geometry and electronic characteristics.

A thorough conformational analysis of this compound would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. This process would map out the potential energy surface of the molecule, revealing the most stable conformer and the energy barriers between different conformations. However, specific studies detailing the conformational landscape of this compound are not available.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A small energy gap generally implies higher reactivity. researchgate.net While this analysis is standard for many organic molecules, specific HOMO-LUMO data for this compound has not been found in the literature.

Table 1: Hypothetical HOMO-LUMO Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only, as no specific data could be located.

Prediction and Interpretation of Spectroscopic Parameters (IR, NMR, UV-Vis)

Computational methods are frequently used to predict and help interpret experimental spectra. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can aid in the structural elucidation of compounds. For this compound, such predictions would be invaluable for its characterization. However, dedicated computational spectroscopic studies for this molecule were not identified.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. This provides a deeper understanding of reaction kinetics and mechanisms. Studies on the computational modeling of reaction mechanisms specifically involving this compound are absent from the reviewed literature.

Investigation of Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking in Aggregates

The way molecules of this compound interact with each other in a condensed phase is determined by intermolecular forces such as hydrogen bonding and aromatic (π-π) stacking. Understanding these interactions is crucial for predicting its physical properties. While studies on intermolecular interactions in related chloroaniline derivatives exist, specific computational analyses of the aggregates of this compound are not available.

Studies on Non-Linear Optical (NLO) Properties and Electronic Excitations

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of molecules by calculating their hyperpolarizabilities. Investigations into the electronic excitations using methods like Time-Dependent DFT (TD-DFT) would provide insight into the NLO behavior of this compound. However, no such computational studies were found for this specific compound.

Synthesis and Chemical Properties of Derivatives and Analogues of 2 Chloro N 2 Chloroethyl Aniline

Structural Modifications of the N-Alkyl Chain

The N-alkyl chain of 2-Chloro-N-(2-chloroethyl)aniline is a key site for structural variation, offering opportunities to influence the molecule's reactivity and physical properties through the introduction of different alkyl groups and halogens.

Exploration of Homologues and Branched Alkyl Analogues

The synthesis of homologues and branched alkyl analogues of this compound allows for a systematic investigation of how the size and shape of the N-alkyl group affect the compound's properties. For instance, the replacement of the N-ethyl group with larger or more complex alkyl chains can be achieved through standard N-alkylation reactions. These reactions typically involve the treatment of 2-chloroaniline (B154045) with the corresponding alkyl halide. The introduction of bulkier groups can introduce steric hindrance around the nitrogen atom, potentially influencing the molecule's conformational flexibility and its interactions with other molecules. Research into the synthesis of N-alkyl-hydroxylamine reagents has demonstrated methods for creating unprotected secondary and tertiary 2-chloro-N-alkylamines, which are versatile building blocks for further derivatization. amazonaws.com

Substitution with Different Halogens (e.g., Bromoethyl Analogues)

Replacing the chlorine atom on the ethyl chain with other halogens, such as bromine or iodine, provides another avenue for modifying the compound's reactivity. The synthesis of N,N-bis(2-bromoethyl)amine hydrochloride highlights the accessibility of such bromo-analogues. pharmacompass.com The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), making the bromoethyl and iodoethyl analogues potentially more reactive towards nucleophilic substitution. This enhanced reactivity can be advantageous in the design of molecules for specific chemical transformations where the N-(2-haloethyl) group is intended to act as an alkylating agent.

Electronic and Steric Effects of Substituents on the Aniline (B41778) Ring

The electronic landscape of the aniline ring can be finely tuned by the introduction of various substituents, which in turn modulates the reactivity of the entire molecule, particularly towards electrophilic aromatic substitution.

Systematic Halogenation at Varying Aromatic Positions

The introduction of additional halogen atoms onto the aniline ring can significantly alter the electronic properties of the molecule. Halogens are deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the benzene (B151609) ring. lumenlearning.comquora.com However, they are also ortho-, para-directing for electrophilic aromatic substitution because their lone pairs can donate electron density through resonance. lumenlearning.com The systematic placement of halogens at different positions on the ring allows for a detailed study of these competing effects. For example, the synthesis of 2-chloro-N-(2-chlorophenyl)acetamide and 2-chloro-N-(3-chlorophenyl)acetamide demonstrates the preparation of aniline derivatives with chlorine atoms at various positions. ijpsr.info

Introduction of Electron-Donating and Electron-Withdrawing Groups for Modulating Reactivity

The reactivity of the aniline ring can be further controlled by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups: Groups like methoxy (B1213986) (-OCH3) and alkyl groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. lumenlearning.com The synthesis of mono-, di-, and trimethoxy derivatives of N,N-bis(2-chloroethyl)aniline has been explored, demonstrating the introduction of strong activating groups. acs.org

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups such as the nitro group (-NO2) significantly decrease the ring's reactivity towards electrophiles by withdrawing electron density. lumenlearning.com A process for the ortho-mononitration of N,N-di-(2-haloalkyl), 4-substituted anilines has been developed, showcasing a method to introduce a deactivating nitro group with high selectivity. google.com The influence of such substituents can be attenuated, for instance, by acetylating the amino group to form an acetanilide, which moderates the activating effect and allows for more controlled reactions like nitration. libretexts.org

Synthesis of Polyfunctionalized Derivatives for Exploring New Chemical Space

The synthesis of derivatives bearing multiple functional groups opens up new avenues in chemical exploration. For example, a recently designed aniline derivative, 2-[2-chloro-1-methylbut-2-en-1-yl]aniline, was used to synthesize highly soluble polyanilines. researchgate.net This demonstrates how the introduction of a complex, functionalized substituent can lead to novel polymeric materials with unique properties. Furthermore, the synthesis of amino acid-linked phosphoryl nitrogen mustard derivatives illustrates the creation of polyfunctionalized molecules with potential applications in medicinal chemistry. researchgate.net These complex structures are often assembled through multi-step synthetic sequences, where each functional group is introduced strategically to build up the final, desired molecule.

Role of 2 Chloro N 2 Chloroethyl Aniline in Advanced Organic Synthesis

Application as a Building Block for Complex Nitrogen-Containing Heterocyclic Systems

The presence of both a nucleophilic secondary amine and a reactive alkyl halide within the same molecule makes 2-Chloro-N-(2-chloroethyl)aniline a prime candidate for intramolecular cyclization reactions, as well as intermolecular reactions to form complex heterocyclic structures.

The piperazine (B1678402) ring is a ubiquitous scaffold in medicinal chemistry, found in numerous drugs across various therapeutic areas. The synthesis of N-aryl piperazines can be achieved through the reaction of anilines with bis(2-chloroethyl)amine (B1207034). researchgate.netresearchgate.netnih.gov In a related fashion, this compound possesses the structural elements necessary for the formation of a piperazine ring. Intramolecular cyclization, potentially induced by a base, could lead to the formation of a piperazine dimer or reaction with an external amine could yield a substituted piperazine.

For instance, a general method for synthesizing N-aryl piperazines involves the reaction of anilines with bis(2-chloroethyl)amine hydrochloride at elevated temperatures. researchgate.netnih.govgoogle.com This reaction highlights the utility of the chloroethyl moiety in forming the piperazine ring. While direct intramolecular cyclization of this compound is less commonly documented, its potential as a synthon for piperazine derivatives remains significant. The reaction of an aniline (B41778) with bis(2-chloroethyl)amine hydrochloride is a well-established method for forming N-arylpiperazines. researchgate.net

A typical reaction for the formation of a piperazine ring from an aniline derivative is presented in the table below:

| Reactants | Product | Conditions | Reference |

| Aniline, bis(2-chloroethyl)amine hydrochloride | N-phenylpiperazine | 160-250 °C, solvent-free | google.com |

| 2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)aniline, bis(2-chloroethyl)amine hydrochloride | 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine | 150 °C, diethylene glycol monomethyl ether | nih.gov |

| 2-((2,4-Dimethylphenyl)thio)aniline, bis(2-chloroethyl)amine hydrochloride | 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine | 110 °C, DMF | researchgate.net |

The reactivity of this compound also lends itself to the synthesis of more complex fused or bridged heterocyclic systems. The chloroethyl group can be chemically modified, for instance, through elimination to form a vinyl group, creating a precursor for various cyclization reactions.

Palladium-catalyzed intramolecular cyclization of 2-chloro-N-(2-vinyl)aniline, a derivative of this compound, has been shown to be a versatile method for the synthesis of several classes of fused nitrogen heterocycles, including carbazoles, indoles, dibenzazepines, and acridines. nih.gov The specific outcome of the reaction can be controlled by the choice of the palladium catalyst and ligands. nih.gov This demonstrates the potential of this compound as a precursor to a wide array of valuable heterocyclic frameworks.

Furthermore, the development of intramolecular cycloaddition strategies, such as the [5 + 2] cycloaddition, has opened new avenues for the construction of bridged ring systems, which are core structures in many biologically active natural products. nih.gov While not directly employing this compound, these advanced methods showcase the importance of developing versatile building blocks for the synthesis of complex molecular architectures.

Intermediate in the Chemical Synthesis of Specialty Organic Compounds

Beyond its use in forming heterocyclic scaffolds, this compound and its close analogs serve as crucial intermediates in the synthesis of a range of specialty organic compounds.

Aniline derivatives are fundamental building blocks in the dye and pigment industry. epa.gov The structural analog, N-ethyl-N-(2-chloroethyl)aniline, is a known precursor to several cationic azo dyes. wikipedia.org This compound reacts via its chloroethyl group with tertiary amines or pyridine, followed by an azo coupling reaction to produce dyes such as C.I. Basic Red 18. wikipedia.org The synthesis of such dyes underscores the industrial importance of the N-(2-chloroethyl)aniline moiety in chromophore development. The chloro-substituent on the aromatic ring of this compound would be expected to modulate the color and properties of the resulting dyes.

The utility of this compound extends to the synthesis of fine chemicals for various industries, including pharmaceuticals and agrochemicals. For example, the related compound N,N-bis(2-chloroethyl)-2-nitro-p-toluidine has been identified as an effective miticide, insecticide, and fungicide, and also serves as an intermediate in the production of herbicides. google.com This highlights the potential for derivatives of this compound in the agrochemical sector.

In the pharmaceutical industry, N-ethyl-N-(2-chloroethyl)aniline is utilized as an intermediate in the production of certain medicines. ontosight.ai The broader class of nitrogen mustards, which includes structures similar to this compound, is known for its application in the synthesis of anticancer agents like Melphalan. wikipedia.org 2-Chloroanilines, in general, are recognized as important intermediates in the manufacture of dyes, pharmaceuticals, and agricultural chemicals. google.com

Exploration as a Ligand Precursor or Catalyst in Organic Transformations

The nitrogen atom and the chloro substituents in this compound provide potential coordination sites for metal ions, suggesting its possible application as a ligand precursor in catalysis. The development of palladium-catalyzed reactions for the synthesis of heterocycles from derivatives of 2-chloroaniline (B154045) highlights the importance of ligands in controlling the reactivity and selectivity of such transformations. nih.gov While specific studies on this compound as a ligand precursor are not widely reported, its structural features are amenable to the design of novel ligands for transition metal catalysis. The synthesis of new ligands is a continuous effort in organometallic chemistry to enable new and more efficient chemical reactions.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-(2-chloroethyl)aniline, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via chlorination of N-ethyl-N-(2-hydroxyethyl)aniline using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions. Key parameters include:

- Temperature : Maintaining 0–5°C minimizes side reactions (e.g., decomposition of the chloroethyl group) .

- Solvent : Dichloromethane (DCM) or toluene enhances reagent solubility and facilitates byproduct removal .

- Workup : Neutralization with aqueous sodium bicarbonate followed by extraction improves purity. Table 1: Synthesis Optimization

| Parameter | Optimal Condition | Yield Improvement Strategy |

|---|---|---|

| Reagent Ratio | 1:1.2 (substrate:SOCl₂) | Excess SOCl₂ ensures complete conversion |

| Reaction Time | 4–6 hours | Prolonged stirring reduces residual intermediates |

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm), while the chloroethyl group shows a triplet for -CH₂Cl (δ 3.6–3.8 ppm) .

- ¹³C NMR : The quaternary carbon adjacent to chlorine resonates at δ 45–50 ppm .

- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 214.1 (C₁₀H₁₃Cl₂N⁺) with fragments at m/z 179 (loss of Cl) and 141 (cleavage of the ethyl group) .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic substitution reactions?

The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl chloride structure. Experimental design considerations:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rate .

- Steric Effects : Bulky nucleophiles may favor elimination (E2) over substitution; kinetic studies under varying temperatures (25–60°C) can delineate pathways .

- Competing Reactions : Monitor byproducts (e.g., ethylene via dehydrohalogenation) using GC-MS .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect degradation products?

- Stability Profile :

- Thermal Stability : Decomposes above 120°C, releasing HCl gas (detectable via FTIR) .

- Light Sensitivity : UV exposure (254 nm) accelerates hydrolysis; store in amber vials at -20°C .

- Analytical Methods :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to resolve degradation products like N-ethylaniline (retention time: 5.2 min) .

- TLC : Silica gel plates (hexane:ethyl acetate, 8:2) visualize spots under UV (Rf: 0.45 for intact compound vs. 0.60 for hydrolyzed product) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH 7.4, 37°C) to account for variability .

- Structural Confirmation : Use X-ray crystallography or NOESY NMR to verify stereochemical purity, as impurities in the chloroethyl group may skew activity .

- Meta-Analysis : Compare data across PubChem, ChemIDplus, and EPA DSSTox to identify consensus mechanisms (e.g., interactions with cytochrome P450 enzymes) .

Methodological Considerations

- Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophile to isolate rate constants .

- Data Interpretation : Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on the aniline ring) with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.